molecular formula C23H20N4OS2 B2615209 2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 892415-54-2

2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B2615209
CAS No.: 892415-54-2
M. Wt: 432.56
InChI Key: BRUQKJSWENFULS-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a pyridazine core linked to a 4-methyl-2-phenyl-1,3-thiazole moiety via a sulfanyl bridge. The acetamide group is substituted with a 4-methylphenyl ring, contributing to its lipophilic character.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4OS2/c1-15-8-10-18(11-9-15)25-20(28)14-29-21-13-12-19(26-27-21)22-16(2)24-23(30-22)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUQKJSWENFULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions The process begins with the preparation of the thiazole and pyridazine intermediates, followed by their coupling through a sulfanyl linkage

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and activity.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C22H24N4OS2C_{22}H_{24}N_{4}OS_{2}, with a molecular weight of approximately 424.6 g/mol. The structure features a thiazole ring, a pyridazine moiety, and an acetamide group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of thiazole and pyridazine compounds often exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by interfering with cellular signaling pathways. In vitro studies have shown that similar thiazole-containing compounds can inhibit cell proliferation in breast cancer (MDA-MB-231) and lung cancer (A549) cell lines.
  • Case Study : A study published in ACS Omega demonstrated that thiazole derivatives displayed substantial growth inhibition against multiple cancer types, suggesting that modifications to the thiazole structure can enhance anticancer activity .

Anti-inflammatory Properties

In addition to its anticancer potential, the compound may also exhibit anti-inflammatory properties. The presence of the thiazole ring is associated with inhibition of key inflammatory mediators:

  • In Silico Studies : Molecular docking studies suggest that the compound could act as a 5-lipoxygenase inhibitor, which plays a crucial role in inflammatory responses. This positions it as a candidate for further research into treatments for inflammatory diseases .

Neuroprotective Effects

Emerging research suggests that compounds similar to 2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide may possess neuroprotective effects:

  • Mechanism : The interaction of the thiazole and pyridazine moieties with neurotransmitter systems could provide neuroprotection against oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases.

Summary of Applications

Application AreaDescription
Anticancer ActivityExhibits cytotoxic effects against various cancer cell lines; potential for apoptosis induction.
Anti-inflammatoryPossible inhibitor of 5-lipoxygenase; could reduce inflammation-related conditions.
NeuroprotectivePotential to protect neuronal cells from oxidative stress; further research needed.

Conclusion and Future Directions

The compound This compound shows promise in multiple therapeutic areas, particularly in oncology and inflammation. Future research should focus on clinical trials to validate these findings and explore the full therapeutic potential of this compound.

Mechanism of Action

The mechanism by which 2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which can modulate the activity of these targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

  • Pyridazine vs. Triazole/Benzimidazole : The target compound’s pyridazine ring (a six-membered diazine) distinguishes it from analogs like 9a–9e (), which incorporate triazole or benzimidazole rings. Pyridazine’s electron-deficient nature may enhance binding to enzymatic targets compared to the more electron-rich triazole .
  • Sulfanyl Linker: The sulfanyl (-S-) bridge is shared with compounds such as FP1–12 () and anti-exudative acetamides ().

Substituent Effects

  • Thiazole Substituents: The 4-methyl-2-phenyl-thiazole in the target compound contrasts with derivatives like 9d (), which has a 2-(4-methylphenyl)-thiazole. Substitutions at the thiazole’s 2-position (e.g., halogen, methoxy) are known to modulate bioactivity, as seen in 9b–9e, where fluorophenyl and bromophenyl groups enhance target binding in docking studies .
  • Acetamide Tail : The N-(4-methylphenyl)acetamide group is simpler than the hydroxyacetamide in FP1–12 (), which may influence solubility and hydrogen-bonding capacity .

Data Tables

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Core Structure Key Substituents Reported Activity Reference
Target Compound Pyridazine-thiazole 4-Methylphenyl, sulfanyl bridge Not reported
9d () Benzimidazole-triazole 2-(4-Methylphenyl)-thiazole Enhanced docking affinity
FP1–12 () Triazole-oxazolone Hydroxyacetamide, varied aryl Antiproliferative
Anti-exudative analogs () Triazole-furan N-Aryl acetamide Anti-exudative (10 mg/kg)

Biological Activity

The compound 2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4SC_{18}H_{18}N_{4}S, with a molecular weight of approximately 342.43 g/mol. The structure incorporates a pyridazinyl moiety linked to a thiazolyl group, which is hypothesized to contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole and pyridazine rings followed by the introduction of the acetamide group. Various synthetic routes have been reported, emphasizing the importance of optimizing conditions for yield and purity.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. A study demonstrated that related compounds showed promising activity against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism of action often involves induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as caspase activation and DNA synthesis inhibition .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Mechanism
This compoundA549TBDApoptosis induction
Related Thiazole DerivativeC6TBDCell cycle arrest

Enzymatic Inhibition

Additionally, compounds with similar structures have been shown to inhibit various enzymes implicated in cancer progression. For example, some thiazole derivatives act as inhibitors for protein kinases involved in cell signaling pathways critical for tumor growth .

Case Studies

  • Case Study on Anticancer Effects : In a study involving a series of thiazole derivatives, it was found that modifications in the thiazole ring significantly affected their anticancer potency. Compounds with electron-withdrawing groups exhibited enhanced activity against A549 cells, suggesting that electronic effects play a crucial role in their bioactivity .
  • Inhibition Studies : Another investigation focused on the inhibitory effects of thiazole derivatives on specific kinases. The results indicated that certain substitutions on the thiazole ring could enhance binding affinity to target enzymes, thereby increasing their efficacy as potential therapeutics for cancer treatment .

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